molecular formula C9H11BrO B13552306 (S)-1-(3-Bromophenyl)propan-2-ol

(S)-1-(3-Bromophenyl)propan-2-ol

Cat. No.: B13552306
M. Wt: 215.09 g/mol
InChI Key: BDJVSZKLVVTCKZ-ZETCQYMHSA-N
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Description

(S)-1-(3-Bromophenyl)propan-2-ol is an organic compound with the molecular formula C9H11BrO. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-Bromophenyl)propan-2-ol typically involves the bromination of a suitable precursor, followed by a reduction step. One common method starts with the bromination of 1-phenylpropan-2-ol using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor technology, which allows for precise control over reaction parameters and improved safety. The use of flow microreactors can lead to more sustainable and scalable production methods .

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-Bromophenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Formation of 3-bromoacetophenone or 3-bromobenzaldehyde

    Reduction: Formation of 3-bromophenylpropane

    Substitution: Formation of various substituted phenylpropan-2-ols depending on the nucleophile used

Scientific Research Applications

(S)-1-(3-Bromophenyl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(3-Bromophenyl)propan-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The bromine atom and hydroxyl group play crucial roles in its reactivity and interaction with molecular targets. The exact pathways and molecular targets can vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Bromophenyl)ethanol: Similar structure but lacks the additional carbon in the propanol chain.

    1-(4-Bromophenyl)propan-2-ol: Similar structure but with the bromine atom in the para position.

    1-(3-Chlorophenyl)propan-2-ol: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

(S)-1-(3-Bromophenyl)propan-2-ol is unique due to its specific chiral configuration and the presence of both a bromine atom and a hydroxyl group

Properties

Molecular Formula

C9H11BrO

Molecular Weight

215.09 g/mol

IUPAC Name

(2S)-1-(3-bromophenyl)propan-2-ol

InChI

InChI=1S/C9H11BrO/c1-7(11)5-8-3-2-4-9(10)6-8/h2-4,6-7,11H,5H2,1H3/t7-/m0/s1

InChI Key

BDJVSZKLVVTCKZ-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](CC1=CC(=CC=C1)Br)O

Canonical SMILES

CC(CC1=CC(=CC=C1)Br)O

Origin of Product

United States

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